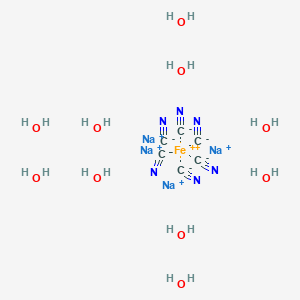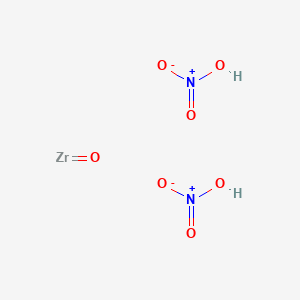
Oleyltrimethylammoniumchlorid
Übersicht
Beschreibung
Oleyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C21H44ClN. It is commonly used as a surfactant and has applications in various fields, including chemistry, biology, and industry. This compound is known for its ability to form micelles in aqueous solutions, which makes it useful in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, oleyltrimethylammonium chloride is used as a phase transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases. This property is particularly useful in organic synthesis and polymerization reactions.
Biology: In biological research, oleyltrimethylammonium chloride is used as a surfactant to solubilize proteins and other biomolecules. It is also employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also studied for its antimicrobial properties.
Industry: In industrial applications, oleyltrimethylammonium chloride is used in the formulation of detergents, fabric softeners, and other cleaning products. Its surfactant properties make it effective in reducing surface tension and improving the cleaning efficiency of these products.
Wirkmechanismus
Target of Action
Oleyltrimethylammonium chloride is primarily used as a corrosion inhibitor . Its primary targets are the metal surfaces that are prone to corrosion, especially in the oil and gas industry .
Mode of Action
As a corrosion inhibitor, Oleyltrimethylammonium chloride interacts with the metal surfaces, forming a protective layer that prevents the corrosive substances from reaching the metal . This results in a significant reduction in the rate of corrosion.
Biochemical Pathways
It’s known that its function as a corrosion inhibitor involves physical and chemical interactions with the metal surfaces and the corrosive substances .
Pharmacokinetics
It’s important to note that any exposure to this compound should be handled with care, as it may have potential health effects .
Result of Action
The primary result of Oleyltrimethylammonium chloride’s action is the protection of metal surfaces from corrosion . This extends the lifespan of the equipment, reducing the costs associated with repair and replacement.
Action Environment
The efficacy and stability of Oleyltrimethylammonium chloride can be influenced by various environmental factors. For instance, temperature, pH, and the presence of other chemicals can affect its effectiveness as a corrosion inhibitor . Therefore, it’s crucial to consider these factors when using this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oleyltrimethylammonium chloride can be synthesized through the reaction of oleylamine with trimethylamine in the presence of hydrochloric acid. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods: In industrial settings, the production of oleyltrimethylammonium chloride often involves the use of large-scale reactors where oleylamine and trimethylamine are combined under controlled conditions. The reaction is monitored to ensure the complete conversion of reactants to the desired product. The resulting compound is then purified and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Oleyltrimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions, where the chloride ion is replaced by other anions.
Common Reagents and Conditions: Common reagents used in reactions with oleyltrimethylammonium chloride include various anions such as bromide, iodide, and sulfate. The reactions are typically carried out in aqueous solutions at room temperature.
Major Products Formed: The major products formed from reactions involving oleyltrimethylammonium chloride depend on the specific anions used in the reaction. For example, when reacted with sodium bromide, the product formed is oleyltrimethylammonium bromide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Dodecyltrimethylammonium chloride
- Cetyltrimethylammonium chloride
- Benzyltrimethylammonium chloride
Uniqueness: Oleyltrimethylammonium chloride is unique due to its long oleyl chain, which imparts distinct surfactant properties compared to other quaternary ammonium compounds. This long chain enhances its ability to form stable micelles and interact with hydrophobic molecules, making it particularly useful in applications requiring strong surfactant activity.
Eigenschaften
IUPAC Name |
trimethyl-[(Z)-octadec-9-enyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h12-13H,5-11,14-21H2,1-4H3;1H/q+1;/p-1/b13-12-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUSYMLLVVXGI-USGGBSEESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042495 | |
| Record name | Trimethyloleylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10450-69-8 | |
| Record name | Oleyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10450-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecen-1-aminium, N,N,N-trimethyl-, chloride (1:1), (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyloleylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloleylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6AT2HUM92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)









![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)

